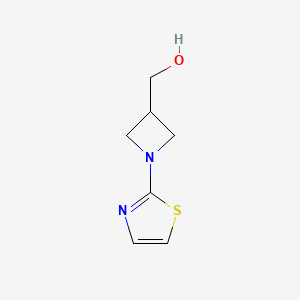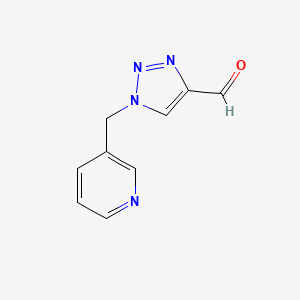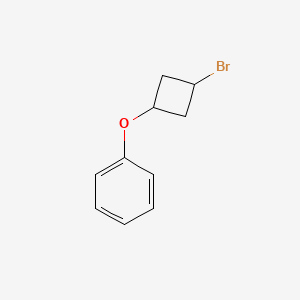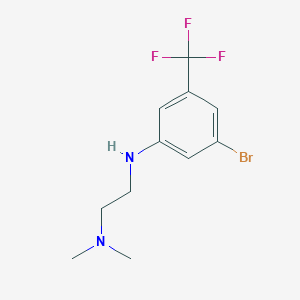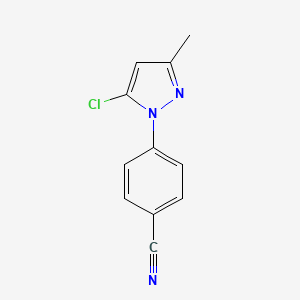
Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
説明
“Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate” is a chemical compound with the molecular formula C17H18N2O3S . It has a molecular weight of 331.42 .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H19N2O3S/c1-10(2)9-22-14-6-5-12(7-13(14)8-18)16-19-11(3)15(23-16)17(20)21-4/h5-7,10,23H,9H2,1-4H3 . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.42 . The storage temperature is between 28°C . .科学的研究の応用
Gout Management
Febuxostat, under brand names such as Adenuric and Uloric, is a xanthine oxidase inhibitor that reduces serum uric acid levels . It’s indicated for patients with gout who have an inadequate response or intolerance to allopurinol .
Cardiovascular Risk Assessment
Febuxostat has been associated with an increased risk of cardiovascular fatal outcomes in patients with gout and known cardiovascular disease, as found in the CARES trial . This has led to its recommendation as a second-line therapy and highlights the importance of cardiovascular risk assessment in patients prescribed this medication .
Pharmaceutical Research
The compound’s role in the management of gout makes it a subject of ongoing pharmaceutical research, especially concerning its safety profile and efficacy compared to other treatments .
Safety and Regulatory Compliance
The handling and disposal of this compound must comply with safety regulations due to its harmful effects if swallowed, in contact with skin, or if inhaled . Proper precautions and protective measures are essential for those working with it in a research or industrial setting .
Enzyme Inhibition Studies
As a xanthine oxidase inhibitor, the compound is used in studies to understand the enzyme’s role in disease processes and to develop other potential inhibitors .
Crystallography and Structural Analysis
The solid-state structure of the compound can be analyzed using crystallography to understand its binding interactions with xanthine oxidase and other potential targets .
Development of Analytical Methods
Analytical methods such as HPLC are developed and refined to quantify this compound in pharmaceutical formulations, ensuring dosage accuracy and drug efficacy .
作用機序
Target of Action
Methyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, also known as febuxostat, primarily targets the enzyme xanthine oxidase . Xanthine oxidase plays a crucial role in the conversion of hypoxanthine to xanthine, and xanthine to uric acid, which is a critical process in purine metabolism .
Mode of Action
Febuxostat acts as a non-purine selective inhibitor of xanthine oxidase . It binds to the molybdenum pterin center, which is the active site of xanthine oxidase, thereby inhibiting the enzyme’s activity . This inhibition prevents the oxidation of hypoxanthine and xanthine to uric acid, reducing the production of uric acid in the body .
Biochemical Pathways
The primary biochemical pathway affected by febuxostat is the purine degradation pathway . By inhibiting xanthine oxidase, febuxostat disrupts the final steps of purine degradation, leading to a decrease in uric acid production . This can help manage conditions like gout, which are associated with high levels of uric acid .
Pharmacokinetics
Febuxostat is well absorbed after oral administration, with a bioavailability of over 84% . It is extensively bound to plasma proteins (99.2% to albumin) and is metabolized via several enzymes, including CYP1A1, 1A2, 2C8, 2C9, UGT1A1, 1A8, and 1A9 . The drug is excreted in both urine (approximately 49%, mostly as metabolites) and feces (approximately 45%, mostly as metabolites) . The mean terminal elimination half-life is approximately 5 to 8 hours .
Result of Action
The primary result of febuxostat’s action is a reduction in serum uric acid levels . This can alleviate symptoms of gout, a condition characterized by the accumulation of uric acid crystals in joints, leading to inflammation and pain .
Action Environment
The action of febuxostat can be influenced by various environmental factors. The drug’s metabolism and excretion can be affected by factors such as the patient’s renal and hepatic function . It’s also important to note that febuxostat should be used with caution in patients with a history of cardiovascular diseases due to an increased risk of cardiovascular fatal outcomes .
特性
IUPAC Name |
methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10(2)9-22-14-6-5-12(7-13(14)8-18)16-19-11(3)15(23-16)17(20)21-4/h5-7,10H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAIQMGTEPBUGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737332 | |
| Record name | Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923942-34-1 | |
| Record name | Methyl 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1454652.png)

